molecular formula C23H35N3O2 B14046858 tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

Cat. No.: B14046858
M. Wt: 385.5 g/mol
InChI Key: BAKCJNRGAAXJGS-UHFFFAOYSA-N
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Description

tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate: is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a diazabicyclo[3.2.1]octane scaffold. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Diazabicyclo[3.2.1]octane Scaffold: This step involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization reactions.

    Attachment of the Benzyl Group: The benzyl group is introduced via benzylation reactions, typically using benzyl halides and suitable bases.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to the final products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diazabicyclo[3.2.1]octane scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate lies in its combination of the diazabicyclo[3.2.1]octane scaffold with the piperidine ring and benzyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-23(2,3)28-22(27)25-13-11-19(12-14-25)26-20-9-10-21(26)17-24(16-20)15-18-7-5-4-6-8-18/h4-8,19-21H,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKCJNRGAAXJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCC2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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